molecular formula C24H29ClN2O3 B605188 ADL-5859 CAS No. 850173-95-4

ADL-5859

Katalognummer: B605188
CAS-Nummer: 850173-95-4
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: ZFNLSWREIULTDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

ADL5859 is recognized for its potent activity as a delta-opioid receptor agonist. Unlike traditional opioids that activate multiple opioid receptors (mu, delta, and kappa), ADL5859 selectively targets the delta receptor. This selectivity is crucial as it minimizes the common side effects associated with opioid use, such as respiratory depression and sedation, making it a promising candidate for pain management without the typical drawbacks of opioids .

Pain Management

ADL5859 has been investigated extensively for its analgesic properties. Studies have demonstrated its effectiveness in various pain models, suggesting that it could serve as an alternative to traditional opioids for treating pain conditions . Its oral bioavailability further enhances its utility in clinical settings .

Neuropharmacology

Research indicates that ADL5859 may have implications beyond pain relief, particularly in neuropharmacology. The selective activation of delta-opioid receptors could play a role in modulating mood and emotional responses, potentially offering therapeutic avenues for conditions like depression and anxiety .

The following table summarizes the biological activities of ADL5859 compared to other opioid receptor agonists:

Compound NameOpioid Receptor SelectivityOral BioavailabilityAnalgesic EfficacySide Effects
ADL5859DeltaYesHighLow
OxycodoneMuYesHighHigh
MorphineMuYesVery HighVery High
FentanylMuYesVery HighHigh

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of ADL5859:

  • Clinical Trials : Initial clinical trials have indicated that ADL5859 can provide effective pain relief with fewer side effects compared to traditional opioids .
  • Animal Models : In rodent models of pain, ADL5859 demonstrated significant anti-nociceptive effects without inducing convulsions or sedation, which are common with other delta-opioid agonists .

Wirkmechanismus

Target of Action

ADL-5859 is a selective and orally active δ opioid receptor (DOR) agonist . The δ opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating pain perception and mood regulation .

Mode of Action

As a δ opioid receptor agonist, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of certain types of pain signals in the nervous system .

Biochemical Pathways

It is known that δ opioid receptor activation can inhibit adenylate cyclase activity, decrease intracellular camp levels, and modulate voltage-gated calcium channels . These actions can lead to a decrease in neuronal excitability and neurotransmitter release, which can help to alleviate pain .

Pharmacokinetics

As an orally active compound, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The metabolism and excretion of this compound are areas of ongoing research .

Result of Action

The primary result of this compound’s action is the alleviation of pain . By activating δ opioid receptors, it can inhibit the transmission of pain signals in the nervous system . This can lead to a decrease in the perception of pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the drug’s action .

Vorbereitungsmethoden

Die Synthese von ADL5859 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Selektivität und Ausbeute zu erreichen. Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten .

Analyse Chemischer Reaktionen

ADL5859 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe gegen ein anderes. .

Vergleich Mit ähnlichen Verbindungen

ADL5859 Hydrochlorid ist einzigartig in seiner hohen Selektivität für den Delta-Opioid-Rezeptor im Vergleich zu anderen Opioidrezeptoren wie dem Mu- und Kappa-Rezeptor. Zu ähnlichen Verbindungen gehören:

Biologische Aktivität

N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, commonly referred to as ADL5859, is a novel compound that has garnered attention for its selective action as a delta-opioid receptor (δ-opioid receptor) agonist. This article explores the biological activity of ADL5859, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

ADL5859 selectively activates the δ-opioid receptors, which are part of the opioid receptor family. Unlike traditional opioids that activate multiple receptor types (mu, kappa, and delta), ADL5859's selectivity for δ-opioid receptors suggests a reduced risk of common opioid-related side effects such as respiratory depression and sedation. The compound has a binding affinity characterized by a K_i value of approximately 20 nM, indicating potent receptor interaction .

Therapeutic Potential

The primary therapeutic application of ADL5859 lies in pain management. Its efficacy has been demonstrated in various preclinical models:

  • Analgesic Effects : Studies have shown that ADL5859 exhibits significant analgesic properties in both inflammatory and neuropathic pain models. In experiments with mice subjected to complete Freund's adjuvant and sciatic nerve ligation pain models, ADL5859 effectively reduced pain sensitivity .
  • Biased Agonism : Unlike other δ-opioid agonists such as SNC80, ADL5859 does not induce hyperlocomotion or receptor internalization in vivo, suggesting a unique biased agonist profile that may contribute to its therapeutic benefits while minimizing side effects .

Table 1: Summary of Key Research Studies on ADL5859

StudyObjectiveKey Findings
Investigate analgesic effects in miceSignificant reduction in inflammatory and neuropathic pain; mediated by δ-opioid receptors.
Assess oral bioavailability and potencyIdentified as a potent δ-opioid agonist with good oral bioavailability; selected for clinical development.
Review of opioid receptor selectivityConfirmed selective activation of δ-opioid receptors with minimal side effects compared to traditional opioids.

Case Studies

  • Chronic Pain Management : In a study involving chronic pain models, ADL5859 was administered to mice with induced pain conditions. The results indicated substantial analgesia without the typical adverse effects associated with conventional opioids. This positions ADL5859 as a promising candidate for further clinical trials aimed at chronic pain treatment.
  • Comparative Analysis : A comparative study between ADL5859 and other δ-opioid agonists highlighted its superior safety profile. While other agonists caused significant side effects such as hyperlocomotion, ADL5859 maintained efficacy without these drawbacks, suggesting its potential for safer long-term use in pain management therapies.

Eigenschaften

IUPAC Name

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNLSWREIULTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677374
Record name N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850173-95-4
Record name N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.